(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine
Overview
Description
“(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine” is a chiral compound, which means it has a non-superimposable mirror image. The “1R,2R” designation indicates the configuration of the chiral centers in the molecule. This compound has a cyclohexane ring, which is a six-membered ring structure, with two benzyl groups and two amine groups attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclohexane ring, two benzyl groups, and two amine groups. The stereochemistry at the 1 and 2 positions of the cyclohexane ring would be determined by the “1R,2R” designation .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the amine groups, which are nucleophilic and can react with electrophiles. The benzyl groups could also participate in reactions, particularly if a catalyst is used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the solvent used .Scientific Research Applications
Formation of Chiral Cadmium(II) Complexes : This compound and its derivatives can form chiral cadmium(II) complexes, which display luminescent properties. These complexes may have potential applications as optical materials due to their luminescent nature and powder second-harmonic generation (SHG) efficiency (Cheng et al., 2013).
Use as Ligands for Metal Complexes : Derivatives of this compound have been used to synthesize new chiral N4 Schiff bases, which are employed as ligands in metal complexes. These complexes are potential precursors for homogeneous asymmetric catalysis of various reactions (Karamé et al., 2003).
Catalysis of Michael Additions : Nickel(II) complexes containing this diamine have been shown to catalyze Michael additions with high enantioselectivity. The ligands in these complexes play distinct roles in stereoinduction and substrate enolization (Evans et al., 2007).
Synthesis of Asymmetric Ligands and Organocatalysts : N,N′-dialkylated derivatives of this diamine have been synthesized and applied as asymmetric ligands and organocatalysts. They are useful for the synthesis of alcohols, and in Meerwein–Ponndorf–Verley reductions and Henry reactions (Tsygankov et al., 2016).
Formation of Higher Order Tubular Constructs : The compound, when used as an anchor for N-protected tripeptides, can lead to the self-assembly of bis-tripeptides into highly H-bonded helical open-ended tubular superstructures (Hanessian et al., 2008).
Catalysis in Asymmetric Aldol Reactions : A derivative of this diamine has been effectively used as a catalyst in asymmetric aldol reactions, resulting in products with high enantioselectivity and yield. This demonstrates its potential in stereoselective organic synthesis (Xu et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,2R)-1-N,2-N-dibenzylcyclohexane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-6,9-12,19-22H,7-8,13-16H2/t19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBYIGXWWGSEES-WOJBJXKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
143443-23-6 | |
Record name | (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine influence the properties of the gold(III) complexes it forms?
A1: this compound acts as a conformationally restricted diamine ligand in the synthesis of cyclometalated [C^N] Au(III) complexes []. The cyclohexane backbone introduces rigidity to the ligand structure, impacting the complex's electrochemical behavior and potentially influencing its interaction with biological targets. While the exact mechanism of action is still under investigation, the research suggests that the conformational restriction imposed by this ligand contributes to the promising anticancer activity observed in these gold(III) complexes [].
Q2: What are the key structural differences between gold(III) complexes incorporating this compound and (2R,3S)-N2,N3-dibenzylbicyclo[2.2.1]heptane-2,3-diamine, and how do these differences impact their activity?
A2: Both this compound and (2R,3S)-N2,N3-dibenzylbicyclo[2.2.1]heptane-2,3-diamine are diamine ligands used to create gold(III) complexes, but they differ in their core structures. The former incorporates a cyclohexane ring, while the latter contains a more rigid bicyclo[2.2.1]heptane (norbornane) system []. This difference in rigidity influences the electrochemical properties of the resulting complexes. Although both types demonstrate anticancer activity, the complex with the norbornane backbone (complex 1 in the study) exhibits higher potency in A2780 cells []. This suggests that the increased rigidity conferred by the norbornane backbone may be beneficial for enhancing the desired biological activity.
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